Danavorexton
Overview
Description
Danavorexton, also known by its developmental code name TAK-925, is a selective orexin 2 receptor agonist. It is a small-molecule compound that is administered intravenously. This compound has been found to dose-dependently produce wakefulness to a similar degree as modafinil in clinical trials . It is currently under development for the treatment of narcolepsy, idiopathic hypersomnia, and sleep apnea .
Preparation Methods
The synthesis of Danavorexton involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The core structure is then functionalized with various substituents, including the methanesulfonamido group and the phenylcyclohexyl group.
Final Assembly: The final step involves the esterification of the piperidine core with methanol to form the methyl ester.
Industrial production methods for this compound are likely to involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Danavorexton undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methanesulfonamido group.
Reduction: Reduction reactions can occur at the ester functional group, converting it to the corresponding alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Danavorexton has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of orexin receptor agonists and their interactions with various receptors.
Biology: In biological research, this compound is used to investigate the role of orexin receptors in regulating sleep-wake cycles and other physiological processes.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting orexin receptors.
Mechanism of Action
Danavorexton exerts its effects by selectively binding to and activating orexin 2 receptors. Orexin receptors are G-protein-coupled receptors that play a crucial role in regulating wakefulness and arousal. By activating these receptors, this compound promotes wakefulness and reduces excessive daytime sleepiness . The molecular targets and pathways involved include the orexin signaling pathway, which is critical for maintaining wakefulness and regulating sleep-wake cycles.
Comparison with Similar Compounds
Danavorexton is unique among orexin receptor agonists due to its high selectivity for orexin 2 receptors and its potent wakefulness-promoting effects. Similar compounds include:
Firazorexton (TAK-994): Another orexin receptor agonist that was discontinued for safety reasons.
Modafinil: A wakefulness-promoting agent with a different mechanism of action.
Suvorexant: An orexin receptor antagonist used for the treatment of insomnia.
This compound’s uniqueness lies in its selective activation of orexin 2 receptors, which makes it a promising candidate for the treatment of sleep disorders without the side effects associated with other wakefulness-promoting agents .
Properties
IUPAC Name |
methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAJSZFFARTEI-GUMHCPJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC[C@@H]([C@@H]1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336757 | |
Record name | Danavorexton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114324-48-8 | |
Record name | Danavorexton | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114324488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danavorexton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANAVOREXTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QMD83K4YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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